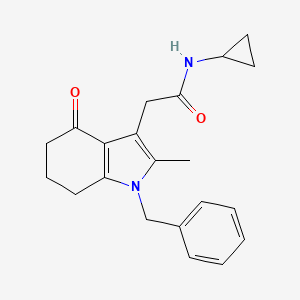![molecular formula C21H19FN4O B4255558 2-(5-{[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl}-2-furyl)benzonitrile](/img/structure/B4255558.png)
2-(5-{[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl}-2-furyl)benzonitrile
Descripción general
Descripción
2-(5-{[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl}-2-furyl)benzonitrile is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMPB or FMPBN, and it is a potent and selective antagonist for the dopamine D3 receptor.
Mecanismo De Acción
FMPB acts as an antagonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The dopamine D3 receptor is involved in the regulation of dopamine release and is implicated in reward, motivation, and addiction. By blocking the dopamine D3 receptor, FMPB can modulate the activity of the mesolimbic system and affect dopamine release.
Biochemical and Physiological Effects:
FMPB has been shown to have several biochemical and physiological effects. In preclinical studies, FMPB has been shown to reduce drug-seeking behavior, inhibit the development of tolerance to opioids, and improve motor function in animal models of Parkinson's disease. FMPB has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPB has several advantages for lab experiments. It is a potent and selective antagonist for the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in neurological and psychiatric disorders. FMPB is also relatively easy to synthesize and purify. However, FMPB has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. FMPB also has a relatively short half-life, which can limit its duration of action.
Direcciones Futuras
There are several future directions for research on FMPB. One area of interest is the development of new treatments for addiction, schizophrenia, and Parkinson's disease based on the modulation of the dopamine D3 receptor. Another area of interest is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of FMPB to improve its efficacy and duration of action.
Aplicaciones Científicas De Investigación
FMPB has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. FMPB has been used in preclinical studies to investigate the role of the dopamine D3 receptor in these disorders and to develop new treatments.
Propiedades
IUPAC Name |
2-[5-[[4-(3-fluoropyridin-2-yl)piperazin-1-yl]methyl]furan-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-19-6-3-9-24-21(19)26-12-10-25(11-13-26)15-17-7-8-20(27-17)18-5-2-1-4-16(18)14-23/h1-9H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOJBWNSHQAZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)C3=CC=CC=C3C#N)C4=C(C=CC=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-{2-[(1-cyclohexyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B4255477.png)
![4-(4-chlorophenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-ol](/img/structure/B4255480.png)
![7-[2-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4255483.png)
![2-({1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4255486.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4255491.png)
![4-[(1-cyclobutyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4255499.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4255501.png)
![1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-propoxypiperidine](/img/structure/B4255503.png)

![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4255520.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-6-methoxypyrimidin-4-amine](/img/structure/B4255528.png)

![1-(2-furoyl)-4-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}-1,4-diazepane](/img/structure/B4255553.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B4255564.png)